![molecular formula C18H19NO4S3 B6477792 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,5-dimethoxybenzene-1-sulfonamide CAS No. 2640969-62-4](/img/structure/B6477792.png)
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,5-dimethoxybenzene-1-sulfonamide
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Overview
Description
2,2’-Bithiophene is an organic compound. It is a colorless solid, although commercial samples are often greenish . It is the most common of the three isomers with formula (C4H3S)2 .
Synthesis Analysis
The compound is typically prepared by cross-coupling starting from 2-halo thiophenes . New catalytically or high pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination have been used for the synthesis of novel bithiophene derivatives .Molecular Structure Analysis
X-ray crystallography shows that the two rings of 2,2’-bithiophene are coplanar . The polymers containing 2,2’-bithiophene units displayed a hole mobility of 0.035 cm2 V−1 s−1 .Chemical Reactions Analysis
Basic sources of crucial substrates which include bithiophene motif for catalytic reactions were 2,2’-bithiophene, gaseous acetylene and 1,3-butadiyne .Physical And Chemical Properties Analysis
2,2’-Bithiophene has a molar mass of 166.26 g·mol−1, a density of 1.44 g/cm3, a melting point of 31.1 °C, and a boiling point of 260 °C .Scientific Research Applications
Perovskite Solar Cells (PSCs)
This compound and its derivatives, namely DFBT1, DFBT2, DFBT3, DFBT4, DFBT5, DFBT6, and DFBT7, have been theoretically examined as potential hole-transport materials (HTMs) for PSCs . The model molecule has been modified by substituting the end groups situated on the diphenylamine moieties with a tow acceptor bridged by thiophene . This modification was performed to test the impact of the π-bridge and acceptor on the electronic, photophysical, and photovoltaic properties of the newly created molecules .
Band Gap: The newly engineered molecules displayed a lower band gap (1.49 eV to 2.69 eV) than the model molecule (3.63 eV) . A lower band gap can enhance the absorption of light, which is beneficial for solar cell applications.
Photovoltaic Efficiency: The power conversion efficiencies (PCEs) of all newly designed molecules (22.42% to 29.21%) were high compared with the reference molecule (19.62%) . This indicates that these molecules could potentially improve the efficiency of PSCs.
Light Absorption: The newly engineered molecules presented a greater λ max ranging from 393.07 nm to 541.02 nm in dimethylformamide solvent, as compared to the model molecule (380.61 nm) . This suggests that these molecules could potentially absorb a wider range of the solar spectrum, thereby enhancing the performance of PSCs.
Future Directions
Mechanism of Action
Target of Action
Compounds based on the 2,2’-bithiophene core have been studied for their potential use in organic electronics, particularly as hole transport materials (htms) for perovskite solar cells (pscs) .
Mode of Action
It’s known that 2,2’-bithiophene-based compounds can enhance intermolecular π-π interactions, which facilitate intermolecular charge transport . This property is crucial for their function as HTMs in PSCs .
Biochemical Pathways
It’s known that bithiophene-based compounds play a significant role in the charge transport pathways in organic electronic devices .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . It’s also known to be a CYP1A2, CYP2C19, and CYP2C9 inhibitor .
Result of Action
It’s known that 2,2’-bithiophene-based compounds can enhance the efficiency of pscs by facilitating charge transport .
Action Environment
It’s known that the performance of organic electronic devices, such as pscs, can be influenced by environmental factors like temperature, humidity, and light exposure .
properties
IUPAC Name |
2,5-dimethoxy-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S3/c1-22-13-5-7-15(23-2)18(12-13)26(20,21)19-10-9-14-6-8-17(25-14)16-4-3-11-24-16/h3-8,11-12,19H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIOTFHJHCKTKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,5-dimethoxybenzene-1-sulfonamide |
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